2-Methyl-5-(pentafluorosulfur)benzyl bromide
Overview
Description
2-Methyl-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C8H8BrF5S and a molecular weight of 311.11 g/mol . It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a methyl group and a pentafluorosulfur group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 2-Methyl-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions . The reaction is usually performed at ambient temperature to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The compound is typically purified through distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted hydrocarbons.
Scientific Research Applications
2-Methyl-5-(pentafluorosulfur)benzyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the pentafluorosulfur group imparts unique electronic properties to the compound . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pentafluorosulfur)benzyl chloride
- 2-Methyl-5-(pentafluorosulfur)benzyl iodide
- 2-Methyl-5-(pentafluorosulfur)benzyl fluoride
Uniqueness
2-Methyl-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloride, iodide, and fluoride counterparts. The pentafluorosulfur group also imparts unique electronic properties that influence the compound’s reactivity and applications .
Properties
IUPAC Name |
[3-(bromomethyl)-4-methylphenyl]-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5S/c1-6-2-3-8(4-7(6)5-9)15(10,11,12,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWITWAQAPQUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.